N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-12(24)18-13-4-3-5-14(10-13)19-15(25)11-26-17-21-20-16(27-17)23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOKNDASNVOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Attachment of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives to form the acetamidophenyl group, which is then coupled with the thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or reduced thiadiazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance, derivatives containing thiadiazole rings have shown promising results against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated notable antimicrobial properties. Studies indicate that derivatives can exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings suggest that this compound could be explored further for developing new antimicrobial agents .
Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized various thiadiazole derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that certain compounds exhibited better efficacy than traditional chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of 1,3,4-thiadiazole derivatives. The study reported that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative strains .
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Analogous Thiadiazole Derivatives
Key Observations :
- Piperazine Derivatives: Compounds like 4g () and the target share piperazine-based substituents but differ in aryl attachments (e.g., 4-fluorophenyl vs. 4-methylpiperazinyl).
- Thioether Linkages: The target’s thioacetamide bridge is structurally analogous to compounds in (e.g., 5h) but replaces phenoxy groups with a 3-acetamidophenyl moiety, which may enhance hydrogen-bonding interactions .
- Biological Activity: Compound 3 (), featuring a 4-nitrophenylamino group, demonstrates potent Akt inhibition (92.36%) and apoptosis induction, suggesting that electron-withdrawing groups on the thiadiazole ring enhance anticancer efficacy .
Anticancer Activity:
- Akt Inhibition : Compound 3 () and the target both likely interact with Akt via π-π stacking and hydrogen bonding. Molecular docking studies for compound 3 revealed critical interactions with Akt’s active site, including salt-bridge formation with Lys268 and hydrogen bonds with Glu228 . The target’s 4-methylpiperazinyl group may similarly engage polar residues, though its bulkier structure could affect binding kinetics.
- Apoptosis Induction : Analog 8 () induces cell cycle arrest at G2/M phase (86.52% Akt inhibition), comparable to compound 3. Structural similarities (e.g., thiadiazole-thioacetamide backbone) suggest the target may share this mechanism .
Antimicrobial Activity:
- Thiadiazole-Benzimidazole Hybrids: Compound 4e () exhibits antimicrobial activity attributed to the benzimidazole-thio group, which disrupts microbial cell membranes.
Biological Activity
N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure combining a thiadiazole moiety with an acetamidophenyl group. The synthesis typically involves the reaction of 4-methylpiperazine with thiadiazole derivatives, followed by acylation to introduce the acetamido group.
Molecular Formula:
Key Structural Components:
- Thiadiazole ring: Known for its biological activity.
- Piperazine moiety: Contributes to the pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study:
In a study involving human breast cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays where it inhibited pro-inflammatory cytokine production. This suggests a possible role in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation: The piperazine component may facilitate interaction with neurotransmitter receptors, suggesting neuroprotective properties.
4. Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to establish comprehensive toxicity data.
5. Conclusion
This compound represents a promising candidate for further development as a therapeutic agent due to its multifaceted biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and potential clinical applications.
Q & A
Q. What are the optimal synthetic routes for N-(3-acetamidophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can intermediates be characterized?
Methodological Answer: The synthesis of thiadiazole-acetamide hybrids typically involves sequential heterocyclization and coupling reactions. For example:
Q. Characterization Techniques :
Q. Table 1: Example Reaction Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole core | POCl₃, 90°C, 3h | 85–92 | |
| Piperazine coupling | K₂CO₃, acetone, reflux | 72–97 |
Q. How can structural ambiguities in co-crystallized intermediates be resolved during synthesis?
Methodological Answer: Co-crystals (e.g., mixtures of acetamide and thioacetamide derivatives) complicate purification. Strategies include:
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks ().
- Selective Recrystallization : Use polar solvents (e.g., ethanol/DMSO mixtures) to isolate individual phases ().
- TLC Monitoring : Track reaction progress with chloroform:acetone (3:1) eluent (Rf values: 0.12–0.2) ().
Advanced Research Questions
Q. What computational methods predict the reactivity of the 1,3,4-thiadiazole core with piperazine derivatives?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways:
- Reaction Path Search : Use software like Gaussian or ORCA to simulate nucleophilic attack on the thiadiazole sulfur ().
- Transition State Analysis : Identify energy barriers for piperazine substitution (e.g., ΔG‡ ~25–30 kcal/mol).
- Solvent Effects : Compare polarizable continuum models (PCM) for acetone vs. DMF ().
Q. Table 2: Computed Reactivity Parameters
| Parameter | Value | Reference |
|---|---|---|
| Bond Length (C–S) | 1.68 Å | |
| Activation Energy | 28.5 kcal/mol |
Q. How do structural modifications (e.g., thiadiazole vs. oxadiazole) impact acetylcholinesterase inhibition?
Methodological Answer: Compare bioisosteric replacements using enzymatic assays:
Q. How can conflicting spectral data (e.g., IR vs. NMR) be reconciled during structural validation?
Methodological Answer: Address discrepancies via:
Q. What strategies optimize reaction conditions for scale-up without compromising yield?
Methodological Answer:
Q. How does the 4-methylpiperazine moiety influence pharmacokinetic properties?
Methodological Answer:
- LogP Calculations : Piperazine increases hydrophilicity (cLogP reduction by 0.5–1.0 units).
- Metabolic Stability : Assess via liver microsome assays; methylpiperazine resists oxidative degradation better than unsubstituted analogs ().
- Plasma Protein Binding : Use equilibrium dialysis to measure % binding (~85–90% due to H-bond donors) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
